

# An In-depth Technical Guide to Compounds Associated with "ENMD-547"

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ENMD-547 (hydrobromide)

Cat. No.: B1671334 Get Quote

Executive Summary: The designation "ENMD-547" is ambiguous and has been associated with at least three distinct chemical entities with different biological targets and therapeutic indications. This guide provides a detailed technical overview of each of these compounds to clarify their individual chemical structures, properties, and mechanisms of action. The compounds are: a selective PAR2 antagonist also known as ENMD-1068, the neuroactive steroid Brexanolone (formerly SAGE-547), and a 6-methyluracil derivative acetylcholinesterase inhibitor also referred to as C-547. Researchers, scientists, and drug development professionals should carefully verify the specific compound of interest based on its biological activity and chemical identifiers.

# **ENMD-547 (hydrobromide) as a PAR2 Antagonist**

This section details the compound identified by CAS number 644961-61-5, which is explicitly marketed as "ENMD 547" by chemical suppliers. It is a selective antagonist of the Protease-Activated Receptor 2 (PAR2). Another closely related designation, ENMD-1068, also refers to a selective PAR2 antagonist and appears to be the more frequently cited name in scientific literature.

# **Chemical Structure and Properties**



| Property          | Value        | Reference |
|-------------------|--------------|-----------|
| Chemical Name     | N/A          | N/A       |
| CAS Number        | 644961-61-5  | [1]       |
| Molecular Formula | C15H30BrN3O2 | [1]       |
| Molecular Weight  | 364.32 g/mol | [1]       |
| IUPAC Name        | N/A          | N/A       |
| SMILES String     | N/A          | N/A       |

Note: A definitive chemical structure and IUPAC name for the compound with CAS number 644961-61-5, specifically designated as ENMD-547, are not readily available in the public domain. However, ENMD-1068 is described as 1- (3-methylbutyryl)-N4- (6-aminohexanoyl)-piperazine.

### **Mechanism of Action: PAR2 Antagonism**

Protease-Activated Receptor 2 (PAR2) is a G-protein coupled receptor that is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases such as trypsin and mast cell tryptase. This cleavage unmasks a tethered ligand that binds to and activates the receptor, leading to the initiation of downstream signaling cascades involved in inflammation and pain.[2][3]

ENMD-547/ENMD-1068 acts as a selective antagonist at PAR2, blocking its activation by proteases.[4][5] This inhibition prevents the release of pro-inflammatory mediators and can attenuate inflammatory responses.[6][7]





Click to download full resolution via product page

Caption: PAR2 Signaling Pathway and the Antagonistic Action of ENMD-547.



### **Experimental Protocols**

Detailed experimental protocols for the synthesis and biological evaluation of ENMD-547 are not extensively published. However, studies on the related compound ENMD-1068 provide insights into the methodologies used.

In vitro PAR2 Antagonism Assay (Calcium Mobilization):

- Culture cells expressing PAR2 (e.g., Lewis lung carcinoma cells) in appropriate media.[8]
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
- Pre-incubate the cells with varying concentrations of ENMD-547/ENMD-1068.
- Stimulate the cells with a PAR2 agonist (e.g., trypsin or a PAR2-activating peptide like SLIGKV-NH2).
- Measure the change in intracellular calcium concentration using a fluorometer.
- The inhibitory effect of the compound is determined by the reduction in the calcium signal in the presence of the antagonist compared to the agonist alone.

In vivo Anti-inflammatory Activity (Mouse Model of Endometriosis):

- Induce endometriosis in a mouse model.[7]
- Administer ENMD-1068 (e.g., 25 or 50 mg/kg, intraperitoneally) or vehicle control to the mice.[7]
- Monitor the size of the endometriotic lesions over time.
- After the treatment period, sacrifice the animals and collect the lesions for histological analysis and measurement of inflammatory markers (e.g., IL-6, MCP-1) and cell proliferation/apoptosis.[7]

## **SAGE-547 (Brexanolone)**



SAGE-547 is the former investigational name for brexanolone, a neuroactive steroid that is a positive allosteric modulator of GABA-A receptors. It is approved for the treatment of postpartum depression (PPD).[9][10]

**Chemical Structure and Properties** 

| Property          | Value                                                  | Reference |
|-------------------|--------------------------------------------------------|-----------|
| Chemical Name     | Brexanolone                                            |           |
| CAS Number        | 906-82-1                                               | N/A       |
| Molecular Formula | C21H34O2                                               | [11]      |
| Molecular Weight  | 318.5 g/mol                                            | [11]      |
| IUPAC Name        | $(3\alpha,5\alpha)$ -3-hydroxy-pregnan-20-one          | [11]      |
| SMILES String     | C[C@H]1CC[C@H]2[C@@H]<br>3CC[C@H]4CINVALID-LINK-<br>-O | [11]      |

# Mechanism of Action: Positive Allosteric Modulation of GABA-A Receptors

Brexanolone is a synthetic formulation of allopregnanolone, an endogenous neurosteroid.[12] It acts as a positive allosteric modulator of both synaptic and extrasynaptic GABA-A receptors. [13][14] By binding to a site on the GABA-A receptor distinct from the GABA binding site, brexanolone enhances the receptor's response to GABA, the primary inhibitory neurotransmitter in the central nervous system.[12] This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a general inhibitory effect on neuronal excitability. This modulation is thought to counteract the neural hyperexcitability associated with PPD.[12] [15]





Click to download full resolution via product page

Caption: Mechanism of Brexanolone as a positive allosteric modulator of the GABA-A receptor.

### **Experimental Protocols**

The clinical development of brexanolone involved several key trials with well-defined protocols.

Phase 3 Clinical Trial Protocol for Postpartum Depression (e.g., Studies 202B and 202C):

- Patient Population: Women with severe (Hamilton Depression Rating Scale [HAM-D] score ≥
   26) or moderate (HAM-D score 20-25) postpartum depression.
- Study Design: Double-blind, randomized, placebo-controlled trials.[16]
- Intervention: Patients were randomized to receive a 60-hour continuous intravenous infusion
  of either brexanolone (at doses such as 60 µg/kg/hour or 90 µg/kg/hour) or a matching
  placebo.[16]
- Dosing Schedule (90 µg/kg/h regimen):[16]
  - 0–4 hours: 30 μg/kg/h
  - 4–24 hours: 60 μg/kg/h



24–52 hours: 90 μg/kg/h

52–56 hours: 60 μg/kg/h

56–60 hours: 30 μg/kg/h

- Primary Efficacy Endpoint: The change from baseline in the 17-item HAM-D total score at 60 hours.
- Safety Monitoring: Continuous monitoring for excessive sedation and loss of consciousness, including continuous pulse oximetry.[17] Patients were required to be accompanied when interacting with their children.[18]
- Follow-up: Patients were typically followed for up to 30 days post-infusion to assess the durability of the treatment effect.[19]

# C-547 (6-methyluracil derivative) as an Acetylcholinesterase Inhibitor

This compound, also referred to as "agent No. 547" or C-547, is a derivative of 6-methyluracil and is a potent and selective inhibitor of acetylcholinesterase (AChE).[20][21] It has been investigated for its potential therapeutic use in conditions characterized by cholinergic deficits, such as Alzheimer's disease and myasthenia gravis.[22][23]

### **Chemical Structure and Properties**



| Property          | Value                                                                                                                     | Reference |
|-------------------|---------------------------------------------------------------------------------------------------------------------------|-----------|
| Chemical Name     | 1,3-bis[5-(diethyl-o-<br>nitrobenzylammonium)pentyl]-<br>6-methyluracil dibromide                                         | [20]      |
| CAS Number        | N/A                                                                                                                       | N/A       |
| Molecular Formula | C39H57N7O6Br2                                                                                                             | [24]      |
| Molecular Weight  | 880.7 g/mol                                                                                                               | [24]      |
| IUPAC Name        | 1,3-bis[5-(diethyl(2-<br>nitrobenzyl)ammonio)pentyl]-6-<br>methyl-1,2,3,4-<br>tetrahydropyrimidine-2,4-dione<br>dibromide | [24]      |
| SMILES String     | N/A                                                                                                                       | N/A       |

## **Mechanism of Action: Acetylcholinesterase Inhibition**

Acetylcholinesterase is the enzyme responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating its action.[6][25] C-547 is a reversible, slow-binding inhibitor of AChE.[21] It is considered a bifunctional or dual-binding site inhibitor, meaning it interacts with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[22][26] By inhibiting AChE, C-547 increases the concentration and duration of action of acetylcholine in the synapse, thereby enhancing cholinergic neurotransmission.[25]





Click to download full resolution via product page

Caption: Inhibition of Acetylcholinesterase by C-547, leading to increased acetylcholine levels.

### **Experimental Protocols**

General Synthesis of 6-Methyluracil Derivatives: A general synthetic route involves the reaction of a bisamine with a substituted benzyl bromide.[27]

- A mixture of the appropriate bisamine (e.g., 1,3-bis(5-aminopentyl)-6-methyluracil) and a substituted benzyl bromide (e.g., o-nitrobenzyl bromide) is prepared.
- A base, such as potassium carbonate, is added to the reaction mixture in a suitable solvent (e.g., acetonitrile).
- The mixture is stirred at an elevated temperature (e.g., 60-65 °C) for several hours.
- The product is then purified using column chromatography.

In vitro Acetylcholinesterase Inhibition Assay (Ellman's Method):

• The assay is performed in a phosphate buffer (pH 8.0) at a controlled temperature.[27]



- A solution of human acetylcholinesterase is pre-incubated with various concentrations of the inhibitor (C-547) for a set period.
- The reaction is initiated by adding the substrate, acetylthiocholine, and the chromogen, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
- The rate of the enzymatic reaction is monitored by measuring the increase in absorbance at 412 nm, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.
- The IC<sub>50</sub> value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is calculated.[27]

#### Pharmacokinetic Study in Rats:

- C-547 is administered intravenously to rats at a specific dose (e.g., 0.05 mg/kg).[21][28]
- Blood and tissue samples (e.g., muscle, heart, liver, lungs, kidneys) are collected at various time points after administration.[28]
- The concentration of C-547 in the samples is determined using an appropriate analytical method (e.g., HPLC-MS/MS).
- Pharmacokinetic parameters such as half-life (T<sub>1</sub>/<sub>2</sub>), volume of distribution, and clearance are calculated from the concentration-time data.[21][28]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. scbt.com [scbt.com]
- 2. Protease-activated receptor 2 signaling in inflammation PubMed [pubmed.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 3. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ENMD-1068 hydrochloride | PAR2 antagonist | Probechem Biochemicals [probechem.com]
- 6. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology PMC [pmc.ncbi.nlm.nih.gov]
- 7. ENMD-1068, a protease-activated receptor 2 antagonist, inhibits the development of endometriosis in a mouse model PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. smbiochemicals.com [smbiochemicals.com]
- 9. Brexanolone (SAGE-547 injection) i ... | Article | H1 Connect [archive.connect.h1.co]
- 10. Brexanolone (SAGE-547 injection) in post-partum depression: a randomised controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. What is the mechanism of Brexanolone? [synapse.patsnap.com]
- 13. Brexanolone, a GABAA Modulator, in the Treatment of Postpartum Depression in Adults: A Comprehensive Review PMC [pmc.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Brexanolone, a neurosteroid antidepressant, vindicates the GABAergic deficit hypothesis of depression and may foster resilience - PMC [pmc.ncbi.nlm.nih.gov]
- 16. psychiatry.wisc.edu [psychiatry.wisc.edu]
- 17. medicalpolicy.bcbstx.com [medicalpolicy.bcbstx.com]
- 18. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 19. Novel neurosteroid therapeutics for post-partum depression: perspectives on clinical trials, program development, active research, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. files.core.ac.uk [files.core.ac.uk]
- 21. C-547, a 6-methyluracil derivative with long-lasting binding and rebinding on acetylcholinesterase: Pharmacokinetic and pharmacodynamic studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 6-Methyluracil Derivatives as Bifunctional Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]



- 23. files.core.ac.uk [files.core.ac.uk]
- 24. researchgate.net [researchgate.net]
- 25. Acetylcholinesterase inhibitor Wikipedia [en.wikipedia.org]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Compounds Associated with "ENMD-547"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671334#enmd-547-hydrobromide-chemicalstructure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com